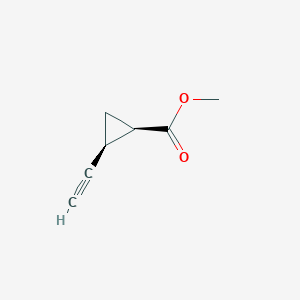

rac-methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate, cis

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“rac-methyl (1R,2S)-2-(carboxy)cyclopropane-1-carboxylate” is a chemical compound with the CAS Number: 53229-56-4 . It has a molecular weight of 162.57 . The IUPAC name for this compound is methyl (1R,2S)-2-(chlorocarbonyl)cyclopropanecarboxylate .

Molecular Structure Analysis

The InChI code for “rac-methyl (1R,2S)-2-(carboxy)cyclopropane-1-carboxylate” is 1S/C6H7ClO3/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3/t3-,4+/m0/s1 . This can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis

The compound “rac-methyl (1R,2S)-2-(carboxy)cyclopropane-1-carboxylate” has a molecular weight of 162.57 . More detailed physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique

Enantiomerically Pure Compounds Synthesis

Herbert Frauenrath and Thomas Philipps (1985) demonstrated the synthesis of enantiomerically pure compounds using 185-nm photochemistry. They prepared enantiomerically pure methyl (1R)-trans-3-formyl-2,2-dimethyl-1-cyclopropanecarboxylate and its (1R)-cis-analogue from rac-tetrahydro-2,2-dimethyl-3-furancarbaldehyde. Key steps included optical resolution of carboxylic acid and dihydrofuran-cyclopropanecarbaldehyde rearrangement with 185-nm light (Frauenrath & Philipps, 1985).

Bromophenol Derivatives Synthesis

M. Boztaş et al. (2019) explored the synthesis of bromophenol derivatives with cyclopropyl moiety, including trans-(1R*,2R*,3R*)-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate and its cis isomer. These derivatives were evaluated as inhibitors of carbonic anhydrase and acetylcholinesterase enzymes, highlighting their potential in treating neurodegenerative diseases (Boztaş et al., 2019).

Cyclopolymerization and Polymer Science

Joseph B. Edson and G. Coates (2009) investigated the cyclopolymerization of nonconjugated dienes with a tridentate phenoxyamine hafnium complex, producing polymers with a high proportion of cis-cyclopentane rings. This study contributes to the development of stereochemically complex polymers (Edson & Coates, 2009).

Retinoid Receptor Selectivity

M. Dawson et al. (1995) studied the conformational effects on retinoid receptor selectivity, focusing on the effects of the retinoid bridging group on retinoid X receptor activity. Their work provides insights into designing RXR-selective retinoids with potential therapeutic applications (Dawson et al., 1995).

Safety and Hazards

Propriétés

IUPAC Name |

methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-3-5-4-6(5)7(8)9-2/h1,5-6H,4H2,2H3/t5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIXUVYYEOQGCP-NTSWFWBYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H]1C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2880776.png)

![2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2880777.png)

![4-(7-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)morpholine](/img/structure/B2880783.png)